ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate
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Overview
Description
ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes a piperidine ring with oxo and ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving amines and carbonyl compounds.
Introduction of Oxo and Ester Groups: The oxo group is introduced through oxidation reactions, while the ester groups are typically introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple piperidine ring without additional functional groups.
6-Oxopiperidine-2-carboxylic acid: A similar compound with a carboxylic acid group instead of ester groups.
N-Boc-piperidine: A piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group.
Uniqueness
ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)20-12(18)10-8-7-9-11(17)16(10)13(19)21-15(4,5)6/h10H,7-9H2,1-6H3/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHNUTLFXNXQFB-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC(=O)N1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCC(=O)N1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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